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Compound of Interest

Compound Name: (3S)-3,5-Dimethylmorpholine

Cat. No.: B13055681

Get Quote

Executive Summary
(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral, non-aromatic heterocycle employed

as a building block in drug discovery. Unlike its achiral cis-isomer, the (3S,5S)-trans isomer

possesses C2 symmetry and a defined 3D vector, making it critical for structure-activity

relationship (SAR) studies requiring precise stereochemical control.[1] Its primary utility lies in

modulating lipophilicity (LogP), enhancing metabolic stability by blocking

-carbon oxidation, and improving the solubility profile of drug candidates via salt formation.
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Property Detail

IUPAC Name (3S,5S)-3,5-Dimethylmorpholine hydrochloride

Common Name trans-3,5-Dimethylmorpholine HCl

CAS Number 154634-94-3 (Specific to (3S,5S) isomer)

Molecular Formula C₆H₁₄ClNO

Molecular Weight 151.63 g/mol

Chirality Chiral (Enantiomerically pure)

Conformational Analysis
The morpholine ring adopts a chair conformation.[1][2] The stereochemical relationship

between the methyl groups at positions 3 and 5 (adjacent to the nitrogen) dictates the stability

and shape of the molecule.[1]

Cis-Isomer (Meso): The methyl groups are in a 1,3-relationship.[1] In the chair form, they can

both adopt an equatorial (e,e) orientation, which is thermodynamically favored.[1]

Trans-Isomer (3S,5S): The methyl groups are on opposite faces of the ring plane.[1][3]

Geometrically, this forces one methyl group to be equatorial and the other axial (e,a).[1] This

introduces 1,3-diaxial interactions, making the (3S,5S) isomer higher in energy and

synthetically more challenging to access than the cis-isomer.

Visualization of Stereochemistry
The following diagram illustrates the stereochemical distinction between the target (3S,5S)

isomer and the common meso form.
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Key Structural Features

(3S,5S)-3,5-Dimethylmorpholine
(Trans, Chiral)

Conformation: Axial/Equatorial

(3R,5S)-3,5-Dimethylmorpholine
(Cis, Meso)

Conformation: Equatorial/Equatorial

 Epimerization (High Energy Barrier)
C2 Symmetry

Metabolic Blockade
(Alpha-Methyls)

Click to download full resolution via product page

Figure 1: Stereochemical relationship and conformational properties of 3,5-dimethylmorpholine

isomers.

Physicochemical Properties
The hydrochloride salt improves the handling and stability of the volatile free base.[1]
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Property Value (HCl Salt) Context/Notes

Appearance
White to off-white crystalline

solid

Hygroscopic; store under inert

atmosphere.[1]

Melting Point 185 – 195 °C (Decomposes)
Broad range typical for

hygroscopic amine salts.[1]

Solubility

High: Water, Methanol,

DMSOLow: Ether, Hexane,

Toluene

Salt formation dictates polar

solubility.[1]

pKa (Conj. Acid) ~8.4 – 9.0 (Predicted)

Steric hindrance at C3/C5

slightly lowers solvation of the

cation compared to morpholine

(pKa 8.36), but inductive

effects of methyls compensate.

LogP (Free Base) ~0.8

More lipophilic than

morpholine (LogP -0.[1]86) due

to methyl groups.[1][3]

H-Bond Donors 2 (NH₂⁺) In salt form.[1]

H-Bond Acceptors 1 (Ether Oxygen)
Oxygen basicity is negligible.

[1]

Experimental Protocol: Salt Formation &
Purification
Objective: Convert (3S,5S)-3,5-dimethylmorpholine free base into the stable hydrochloride salt

for storage and usage. Safety: Work in a fume hood. HCl gas and ethereal solvents are

hazardous.[1]

Reagents[1][3][4][6][7]
(3S,5S)-3,5-Dimethylmorpholine (Free Base, oil).[1]

Solvent A: Diethyl ether or Methyl tert-butyl ether (MTBE) (Anhydrous).[1]
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Reagent B: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether.[1]

Solvent C: Hexanes or n-Heptane (Antisolvent).[1]

Methodology
Dissolution: Dissolve 1.0 equivalent of the free base oil in 10 volumes (v/w) of anhydrous

MTBE. Cool the solution to 0°C in an ice bath.

Acidification: Dropwise add 1.1 equivalents of Reagent B (HCl solution) under vigorous

stirring.

Observation: A white precipitate should form immediately.[1]

Control: Monitor pH using wet pH paper; aim for pH 1-2.[1]

Maturation: Remove the ice bath and stir at room temperature for 30 minutes to ensure

complete salt formation and crystal growth.

Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4) under nitrogen (to

prevent moisture absorption).

Washing: Wash the filter cake with 2 x 3 volumes of cold MTBE/Hexane (1:1 mixture) to

remove excess acid and non-polar impurities.[1]

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Validation: Check ¹H NMR (D₂O) to ensure no solvent peaks remain and stoichiometry is

1:1.

Applications in Drug Discovery
The (3S,5S)-3,5-dimethylmorpholine moiety is a "privileged structure" in medicinal chemistry.[1]

Metabolic Stability (Alpha-Methylation Effect)
One of the primary failure modes for cyclic amines in drug development is oxidative metabolism

at the
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-carbon (adjacent to nitrogen) by Cytochrome P450 enzymes.[1]

Mechanism: CYP450 abstracts a hydrogen from the

-carbon, leading to an iminium ion and subsequent ring opening or dealkylation.[1]

Solution: Placing methyl groups at the 3 and 5 positions (the

-carbons) removes the abstractable protons (or sterically hinders the approach of the heme
iron), significantly increasing the metabolic half-life (

) of the drug.

Pathway Visualization: Metabolic Blockade[1]
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Figure 2: Mechanism of metabolic stabilization via steric blockade at the alpha-positions.[1]

Handling and Safety (SDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target

organ toxicity - single exposure (Respiratory tract irritation) (H335).[1]

Storage: Hygroscopic. Store in a tightly closed container under an inert atmosphere

(Nitrogen or Argon) at room temperature.

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid

inhalation of dust.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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